7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and reaction conditions that minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-(difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Compared to similar compounds, 7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both difluoromethyl and methoxyphenyl groups.
Properties
Molecular Formula |
C23H20F2N4O2 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H20F2N4O2/c1-31-17-9-7-15(8-10-17)11-12-26-23(30)18-14-27-29-20(21(24)25)13-19(28-22(18)29)16-5-3-2-4-6-16/h2-10,13-14,21H,11-12H2,1H3,(H,26,30) |
InChI Key |
AUSUXFRRWKHPMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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